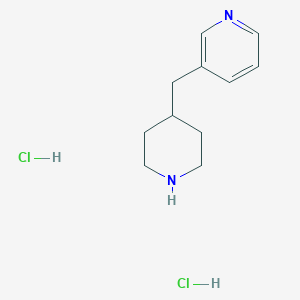

3-Piperidin-4-ylmethylpyridine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperidin-4-ylmethylpyridine derivatives involves multiple steps, including chlorination, condensation, and catalytic hydrogenation processes. For instance, one method involves the synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine from 2-amino-4-methylpyridine through successive chlorination and condensation with piperidine, yielding an overall yield of about 62% (Shen Li, 2012). Another synthesis approach is demonstrated by the conversion of nipecotamide and isonipecotamide into orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives through a straightforward two-step procedure (Urban Košak, B. Brus, & S. Gobec, 2014).

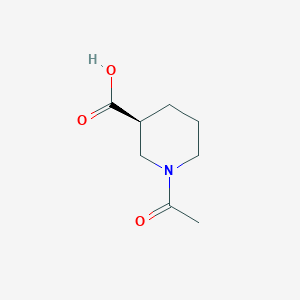

Molecular Structure Analysis

The molecular and crystal structures of various piperidine derivatives have been elucidated through X-ray diffraction analysis. These studies reveal the conformational flexibility of piperidine rings and their ability to form extensive networks of intramolecular and intermolecular hydrogen bonds, influencing the packing of molecules in crystals (L. Kuleshova & V. Khrustalev, 2000).

Chemical Reactions and Properties

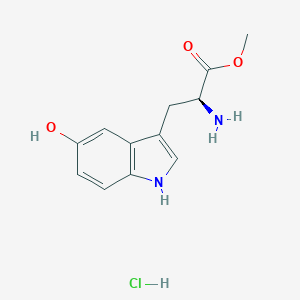

Piperidine derivatives undergo a variety of chemical reactions, including base-catalyzed rearrangements, hydrogenation, and Mannich condensations. These reactions are crucial for modifying the chemical structure and properties of piperidine compounds for specific applications. For example, the selective hydrogenation of 3-hydroxypyridinium salts using a homogeneous iridium catalyst provides a direct access to piperidin-3-one derivatives (Wen-Xue Huang et al., 2015).

Physical Properties Analysis

The physical properties of piperidine derivatives, including their solubility, melting points, and crystal structures, are influenced by their molecular conformation and intermolecular interactions. For instance, the crystal structure analysis of sulfapyridine solvates shows how molecular shape and hydrogen bonding networks impact the physical state and stability of these compounds (J. Pratt, Janna Hutchinson, & C. Stevens, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of piperidine derivatives are determined by their functional groups and molecular structure. Detailed studies on the NMR and antioxidant potency of specific piperidine derivatives highlight the significance of substituents and molecular conformation on their chemical behavior and efficacy (J. Dineshkumar & P. Parthiban, 2022).

Wissenschaftliche Forschungsanwendungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer .

Safety And Hazards

The compound is labeled with the exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the ozone layer . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280 and P305+P351+P338, indicating that protective gloves/protective clothing/eye protection/face protection should be worn, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Eigenschaften

IUPAC Name |

3-(piperidin-4-ylmethyl)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10;;/h1-2,5,9-10,12H,3-4,6-8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAORYHAQUWVVDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CN=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592100 |

Source

|

| Record name | 3-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidin-4-ylmethylpyridine dihydrochloride | |

CAS RN |

1172053-95-0 |

Source

|

| Record name | 3-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrimido[4,5-g]quinazoline-4,9-dione, 3,8-dihydro-5,10-dihydroxy-2,3,7,8-tetramethyl-](/img/structure/B46167.png)

![5-Methoxyimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B46171.png)

![4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol](/img/structure/B46175.png)